Comprehensive Technical Guide: Physical Properties and Characterization of (2-Bromothiazol-5-yl)methanamine Dihydrochloride
Comprehensive Technical Guide: Physical Properties and Characterization of (2-Bromothiazol-5-yl)methanamine Dihydrochloride
Executive Summary
(2-Bromothiazol-5-yl)methanamine dihydrochloride (CAS: 1803600-18-1) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and pharmaceutical development[1][2]. Featuring an electron-rich thiazole core, an electrophilic C2-bromine atom, and a nucleophilic C5-methanamine group, this compound offers orthogonal reactivity for complex molecular assembly[2][3]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its salt-form selection, and self-validating experimental protocols for its physical characterization.
Structural Architecture and Physicochemical Profile
The physical behavior of (2-Bromothiazol-5-yl)methanamine is fundamentally dictated by its heterocyclic architecture. The thiazole ring is a privileged scaffold in drug discovery due to its ability to participate in hydrogen bonding and π−π stacking interactions with biological targets[2][3].
However, the free base form (CAS: 131748-92-0) presents handling challenges, including limited aqueous solubility and susceptibility to oxidative degradation[4]. To circumvent these physical limitations, the compound is predominantly synthesized and stored as a dihydrochloride salt .
Quantitative Physicochemical Data
The following table summarizes the core physical and structural parameters of the compound.
| Property | Value | Reference |
| Chemical Name | (2-Bromothiazol-5-yl)methanamine dihydrochloride | [5] |
| CAS Registry Number | 1803600-18-1 | [1] |
| Molecular Formula | C4H7BrCl2N2S (Salt) / C4H5BrN2S (Free Base) | [4][6] |
| Molecular Weight | 265.99 g/mol (Salt) / 193.07 g/mol (Free Base) | [4][6] |
| Topological Polar Surface Area (TPSA) | ~67.2 Ų | [6] |
| Hydrogen Bond Donors / Acceptors | 3 / 3 (in dihydrochloride form) | [6] |
| Rotatable Bonds | 2 | [6] |
| Storage Conditions | 2-8°C, Inert atmosphere (Argon/N2), Dark | [1][4] |
Causality in Physical Behavior: The Dihydrochloride Advantage
The selection of the dihydrochloride salt form is not arbitrary; it is a calculated decision based on the fundamental principles of physical chemistry.
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Dual Protonation Sites: The molecule contains two basic centers: the primary aliphatic amine and the thiazole nitrogen. The primary amine is strongly basic (typical pKa ~9-10), while the thiazole nitrogen is weakly basic (typical pKa ~2.5). The use of two equivalents of hydrochloric acid ensures complete protonation of both sites.
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Solubility Enhancement: The crystal lattice energy of the free base restricts its dissolution in polar aqueous media. By converting the molecule into a highly ionic dihydrochloride salt, the hydration energy dramatically exceeds the lattice energy, shifting the thermodynamic equilibrium toward dissolution. This is critical for biological assays and polar solvent reactions.
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Oxidative Stability: Primary alkylamines attached to electron-rich heterocycles can undergo auto-oxidation or dimerization. Protonating the amine physically prevents the nitrogen lone pair from participating in unwanted nucleophilic attacks or single-electron transfer reactions during long-term storage[1][4].
Validated Experimental Workflows for Physical Characterization
To ensure scientific integrity, any physical characterization must rely on self-validating systems. Below are the definitive protocols for profiling the physical properties of (2-Bromothiazol-5-yl)methanamine dihydrochloride.
Experimental workflow for characterizing the dihydrochloride salt.
Protocol A: Thermodynamic pKa Profiling via Potentiometric Titration
Objective: Determine the exact ionization constants to predict pH-dependent solubility. Causality: The electron-withdrawing bromine at C2 inductively lowers the pKa of the thiazole nitrogen. Understanding this shift is vital for liquid-liquid extraction and formulation.
Step-by-Step Methodology:
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System Validation: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1°C. Perform a blank titration of the background solvent to validate the absence of dissolved CO2 .
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Sample Preparation: Dissolve 5.0 mg of the dihydrochloride salt in 20.0 mL of 0.15 M KCl solution. Causality: The 0.15 M KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.
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Titration: Under a continuous purge of high-purity nitrogen gas (to prevent carbonic acid formation), titrate the solution with standardized 0.1 M NaOH in 0.05 mL increments.
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Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The two distinct inflection points will correspond to the deprotonation of the thiazole nitrogen ( pKa1 ) and the primary amine ( pKa2 ).
Protocol B: Thermal Stability & Hygroscopicity Assessment (DSC/TGA)
Objective: Evaluate the solid-state integrity and water-uptake potential of the salt lattice. Causality: Dihydrochloride salts frequently exhibit hygroscopicity. TGA differentiates between surface-adsorbed moisture and true hydrate formation, while DSC maps the endothermic melting and exothermic decomposition events.
Step-by-Step Methodology:
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System Validation: Run an empty aluminum pan baseline to subtract instrument thermal drift.
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Sample Loading: Accurately weigh 3.0 - 5.0 mg of the compound into an aluminum pan. For TGA, use a pinholed lid to allow evolved gases to escape; for DSC, use a crimped lid.
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Thermal Ramping: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min). Causality: The inert N2 atmosphere prevents oxidative combustion, isolating pure thermal decomposition.
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Interpretation: An initial mass loss in TGA below 100°C indicates hygroscopic water. A sharp endothermic peak in the DSC trace indicates the melting point, immediately followed by a broad exotherm representing the dissociation of HCl gas and structural decomposition.
Impact of Physical Properties on Chemical Reactivity Logic
The physical state and electronic distribution of (2-Bromothiazol-5-yl)methanamine dictate its synthetic utility. The compound acts as a bifunctional hub[2].
Bifunctional reactivity logic of the 2-bromothiazole-5-methanamine scaffold.
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The C2-Bromine Handle: The electron-withdrawing nature of the thiazole ring weakens the C-Br bond, making it highly susceptible to oxidative addition by Palladium(0) catalysts. This allows for rapid Suzuki, Stille, or Sonogashira cross-coupling reactions to build extended π -systems[2][3].
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The C5-Methanamine Nucleophile: Because the amine is insulated from the aromatic ring by a methylene spacer, it retains high aliphatic nucleophilicity. To utilize this site, the dihydrochloride salt must be neutralized in situ using a non-nucleophilic organic base (e.g., DIPEA or TEA), converting the stable solid back into the reactive free base for amide coupling or reductive amination.
References
- Source: bidepharm.
- Title: 1001413-46-2|(2-Bromothiazol-5-yl)
- Title: 1-[4-(2-Methyl-1,3-thiazol-4-yl)
- Source: benchchem.
- Source: nih.
- Title: (2-Bromothiazol-5-yl)
Sources
- 1. 1001413-46-2|(2-Bromothiazol-5-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2-Bromothiazol-5-yl)methanamine | 131748-92-0 [sigmaaldrich.com]
- 5. CAS:848499-31-0, 2-溴噻唑-5-甲酰胺-毕得医药 [bidepharm.com]
- 6. wap.guidechem.com [wap.guidechem.com]
